2-Chloro-1-iodoanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10430-70-3 |
|---|---|
Molecular Formula |
C14H6ClIO2 |
Molecular Weight |
368.55 g/mol |
IUPAC Name |
2-chloro-1-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClIO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
InChI Key |
WSQZLNDHTONRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Iodoanthracene 9,10 Dione
Precursor-Based Synthetic Routes to Halogenated Anthraquinones
The synthesis of polysubstituted anthraquinones, particularly those with a defined arrangement of different halogens, often necessitates a precursor-based approach. This strategy involves starting with an anthraquinone (B42736) molecule that already contains one or more substituents, which then guide the introduction of subsequent functional groups or are themselves converted into the desired halogen atoms. Given the deactivating nature of the quinone carbonyl groups towards electrophilic substitution, building the substitution pattern step-by-step from a functionalized core is generally more effective than attempting to directly halogenate the parent anthracene-9,10-dione. colab.ws
Synthesis via Diazotization and Halide Substitution Reactions
One of the most versatile and reliable methods for introducing halogens, especially iodine, onto an aromatic ring is through the Sandmeyer or related diazonium salt reactions. colab.ws This method begins with an aromatic primary amine, which is converted into a diazonium salt that can then be displaced by a halide.
The most logical precursor for the synthesis of 2-Chloro-1-iodoanthracene-9,10-dione via this route would be 1-amino-2-chloroanthracene-9,10-dione. Aminoanthracene-9,10-diones are key intermediates in the synthesis of a wide array of dyes and biologically active compounds. nih.govbiointerfaceresearch.com In this hypothetical synthesis, the amino group at the C-1 position serves as a handle for introducing the iodine atom precisely at that location.
The synthesis would proceed by diazotizing the 1-amino-2-chloroanthracene-9,10-dione. This process involves treating the amino compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). scispace.comcore.ac.uk The resulting diazonium salt is a highly reactive intermediate, ready for substitution.
An alternative, though more challenging, precursor could be 1,2-diaminoanthracene-9,10-dione. This would require a selective, stepwise functionalization where one amino group is converted to a chloro group and the other to an iodo group via sequential diazotization and substitution reactions, a process that would demand meticulous control over reaction conditions to avoid mixtures of products.
The conversion of the diazonium salt of an aminoanthraquinone to the corresponding halogenated derivative follows well-established procedures. To introduce iodine, the aqueous solution of the diazonium salt is typically treated with a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion (I⁻) proceeds readily, often with gentle warming, to yield the iodo-anthracene-9,10-dione. colab.ws
While this article focuses on a molecule that already contains chlorine, it is noteworthy that the introduction of chlorine via a diazonium salt is also a standard procedure (the Sandmeyer reaction), which requires the use of copper(I) chloride (CuCl). scispace.com
The following table summarizes a generalized procedure for the synthesis of a halo-anthraquinone from an amino-anthraquinone precursor.
| Step | Reaction | Typical Reagents and Conditions | Target Halogen |
|---|---|---|---|
| 1 | Diazotization | Aminoanthraquinone precursor, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), 0–5 °C | N/A |
| 2 | Halide Substitution | Anthraquinonyldiazonium salt, Potassium Iodide (KI), gentle warming | Iodine |
| 2 | Halide Substitution (Sandmeyer) | Anthraquinonyldiazonium salt, Copper(I) Chloride (CuCl), gentle warming | Chlorine |
Direct Halogenation Strategies on Anthracene-9,10-dione Derivatives
Direct halogenation involves the introduction of halogen atoms onto a pre-existing anthraquinone skeleton. While seemingly more direct, this approach is often hampered by issues of reactivity and regioselectivity. The two carbonyl groups of the anthraquinone system strongly deactivate the aromatic rings, making them resistant to electrophilic attack. colab.ws
To overcome the inherent low reactivity of the anthraquinone nucleus, direct electrophilic halogenation typically requires harsh conditions and the use of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to polarize the halogen molecule (e.g., Cl₂, Br₂) and increase its electrophilicity. colab.wswikipedia.org
For the synthesis of this compound, a plausible direct halogenation strategy would start with a mono-halogenated precursor, such as 2-chloroanthracene-9,10-dione. The subsequent introduction of iodine (iodination) would then be attempted. Direct iodination is often accomplished using a mixture of iodine (I₂) and an oxidizing agent, such as nitric acid or iodic acid, to generate a more potent electrophilic iodine species ("I⁺"). wikipedia.org
Chlorination can be performed using molecular chlorine, often in an inert solvent like nitrobenzene. The process can be facilitated by the addition of a neutralizing agent, such as sodium carbonate, to remove the HCl generated during the reaction, which can improve yield and purity. google.com N-Halosuccinimides (e.g., N-chlorosuccinimide, NCS) are alternative, milder halogenating agents that can also be used, sometimes in the presence of an acid catalyst. researchgate.netnih.gov
| Halogenation Type | Typical Reagents | Notes |
|---|---|---|
| Chlorination | Cl₂ with Lewis Acid (e.g., FeCl₃); N-Chlorosuccinimide (NCS) | Reaction is difficult on the deactivated anthraquinone ring. |
| Bromination | Br₂ with Lewis Acid (e.g., FeBr₃); N-Bromosuccinimide (NBS) | More common than chlorination; regioselectivity is an issue. colab.ws |
| Iodination | I₂ with an oxidizing agent (e.g., HNO₃, HIO₃) | Requires generation of a highly electrophilic iodine species. wikipedia.org |
A major challenge in the direct halogenation of substituted anthraquinones is controlling the position of the incoming halogen (regioselectivity). The existing substituent(s) and the quinone structure itself direct the position of further substitution. For a precursor like 2-chloroanthracene-9,10-dione, the chloro group (an ortho-, para-director) is on a ring that is heavily deactivated by the quinone carbonyls. Furthermore, the steric hindrance from the carbonyl group at the peri-position (C-9) significantly influences substitution at the C-1 position. colab.ws
These combined electronic and steric effects make it highly probable that direct iodination of 2-chloroanthracene-9,10-dione would result in a mixture of isomers, with the desired 1-iodo product being only one of several possibilities. The separation of these isomers would be difficult, rendering this route less synthetically useful than the more precise diazonium salt chemistry. Therefore, achieving specific substitution patterns like 2-chloro-1-iodo is exceptionally difficult via direct halogenation, reinforcing the superiority of precursor-based methods for such targets. colab.wsresearchgate.net
Introduction of Dissimilar Halogens at Adjacent Positions
The regioselective introduction of two different halogens onto adjacent positions of an anthraquinone nucleus is a complex task. The direct halogenation of the parent anthracene-9,10-dione typically leads to a mixture of products, and controlling the precise position of substitution is challenging. Therefore, a multi-step synthetic sequence is generally required.
A plausible strategy for the synthesis of this compound would involve the sequential introduction of the halogen atoms, leveraging the directing effects of existing substituents. One potential approach could begin with the introduction of a directing group at either the 1 or 2-position of the anthraquinone core to facilitate the first halogenation. Following the introduction of the first halogen, the directing group would be removed or modified to allow for the introduction of the second halogen at the adjacent position.
For instance, starting with a 1-substituted anthraquinone can be advantageous from a kinetic standpoint to mitigate steric hindrance. youtube.com The nature of the substituent (activating or deactivating) will direct the position of the incoming electrophile (the halogen). An activating group at position 1 would direct the incoming halogen to positions 2 and 4. youtube.com
Table 1: Common Halogenating Agents for Aromatic Systems
| Halogenating Agent | Halogen Introduced | Typical Conditions |
| N-Chlorosuccinimide (NCS) | Chlorine | Acid catalyst, various solvents |
| Sulfuryl chloride (SO₂Cl₂) | Chlorine | Lewis acid catalyst or free radical initiator |
| N-Iodosuccinimide (NIS) | Iodine | Acid catalyst, various solvents |
| Iodine (I₂) with an oxidizing agent | Iodine | e.g., HIO₃, HNO₃ |
The synthesis could proceed via the iodination of 2-chloroanthracene-9,10-dione or the chlorination of 1-iodoanthracene-9,10-dione. The choice of the sequence would depend on the relative reactivity of the intermediates and the selectivity of the halogenation reactions. Challenges in this approach include achieving high regioselectivity in each halogenation step and the potential for over-halogenation.
Advanced Synthetic Transformations for Anthracene-9,10-dione Scaffold Construction
Modern synthetic organic chemistry offers a range of powerful tools for the construction of complex aromatic systems like substituted anthracene-9,10-diones. These methods can provide alternative routes to the target molecule, potentially with greater control over the substitution pattern.
Transition metal catalysis has revolutionized the synthesis of anthracene (B1667546) scaffolds, offering efficient and selective methods for their construction. researchgate.netresearchgate.netscirp.org These approaches, such as cross-coupling reactions and C-H activation, are instrumental in building the anthracene core and introducing various functionalities. frontiersin.org
For the synthesis of this compound, a transition metal-catalyzed approach could involve the construction of the substituted benzene (B151609) rings prior to the formation of the central quinone ring. For example, a suitably substituted phthalic anhydride (B1165640) derivative could be reacted with a halogenated benzene derivative in a Friedel-Crafts acylation, followed by cyclization.
Alternatively, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce the chloro and iodo substituents onto a pre-functionalized anthraquinone precursor. For instance, a precursor with two leaving groups (e.g., triflates or bromides) at the 1 and 2-positions could be sequentially coupled with a chloride source and an iodide source using a palladium catalyst.
C-H activation is another emerging strategy that could be applied. researchgate.net A directing group could be used to guide a transition metal catalyst to selectively halogenate the C-H bonds at the 1 and 2-positions of the anthraquinone core. While challenging, this approach offers the potential for a more atom-economical synthesis.
Table 2: Examples of Transition Metal-Catalyzed Reactions for Anthracene Synthesis
| Reaction Type | Catalyst | Description |
| Suzuki Coupling | Palladium | Coupling of an organoboron compound with a halide. |
| Stille Coupling | Palladium | Coupling of an organotin compound with a halide. |
| C-H Activation/Halogenation | Palladium, Rhodium, etc. | Direct functionalization of a C-H bond with a halogen. |
Reductive pathways involving the temporary reduction of the anthraquinone core to its leuco form (a dihydroanthraquinone) can be a powerful strategy to modulate the reactivity of the aromatic rings and achieve selective substitutions. The Marschalk reaction is a classic example of this approach. drugfuture.comwikipedia.org
In the Marschalk reaction, a hydroxy- or aminoanthraquinone is reduced in situ with sodium dithionite (B78146) to its leuco form. drugfuture.com This increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The leuco form is then reacted with an aldehyde to introduce an alkyl group at a specific position. drugfuture.com Subsequent oxidation re-forms the anthraquinone ring system.
While the Marschalk reaction itself is used for alkylation, the underlying principle of activating the anthraquinone system through reduction can be adapted for other substitutions. For instance, the increased nucleophilicity of the leuco form could potentially be exploited for halogenation reactions under milder conditions than those required for the direct halogenation of the quinone form. This could offer a pathway to control the regioselectivity of halogen introduction.
The synthesis of this compound could potentially incorporate a reductive step to facilitate the introduction of one of the halogen atoms onto a pre-existing halogenated anthraquinone intermediate. Careful control of the reaction conditions would be crucial to achieve the desired substitution pattern and prevent side reactions.
Reactivity and Mechanistic Investigations of 2 Chloro 1 Iodoanthracene 9,10 Dione
Nucleophilic Aromatic Substitution Reactivity in Halogenated Anthracene-9,10-diones
The reactivity of halogenated anthracene-9,10-diones in nucleophilic aromatic substitution (SNAr) reactions is governed by the nature of the halogen, its position on the aromatic ring, and the presence of activating groups. The electron-withdrawing nature of the dione (B5365651) functionality enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.
Direct Substitution of Halogen Atoms
In principle, both the chloro and iodo substituents in 2-Chloro-1-iodoanthracene-9,10-dione can be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is crucial in determining the reaction rate. The electron-withdrawing carbonyl groups of the dione moiety are expected to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the substitution reaction.
Influence of Halogen Identity and Position on Nucleophilic Attack
The identity of the halogen atom significantly influences the rate of nucleophilic aromatic substitution. The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride. Consequently, nucleophilic attack is generally expected to preferentially occur at the carbon atom bearing the iodo substituent.
The positions of the halogens at C1 and C2 are ortho and meta, respectively, to one of the carbonyl groups, and meta and ortho to the other. The activating effect of the carbonyl groups is strongest at the ortho and para positions. Therefore, the chlorine atom at the C2 position, being ortho to one carbonyl group, is activated towards nucleophilic attack. Similarly, the iodine atom at the C1 position is also activated. The relative reactivity of the two positions would be influenced by a combination of the leaving group ability (I > Cl) and the electronic activation by the carbonyl groups. It is plausible that substitution of the iodo group at the C1 position would be the kinetically favored process.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated anthracene-9,10-diones can serve as suitable substrates for such transformations.
Palladium-Catalyzed Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is based on the bond dissociation energies of the carbon-halogen bond. This trend suggests that the C-I bond in this compound would be significantly more reactive than the C-Cl bond in oxidative addition to a palladium(0) complex, which is the initial step in most cross-coupling catalytic cycles. This difference in reactivity allows for selective functionalization at the C1 position.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. For this compound, a selective Suzuki-Miyaura coupling is expected to occur at the C1 position due to the higher reactivity of the C-I bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it should be possible to achieve monosubstitution at the C1 position, replacing the iodo group with the organic moiety from the boronic acid derivative. A subsequent, more forcing reaction could potentially lead to disubstitution.
Below is a hypothetical data table illustrating the expected selectivity in a Suzuki-Miyaura coupling reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Product(s) |
| 1 | This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Chloro-1-phenylanthracene-9,10-dione (major) |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 2-Chloro-1-(4-methoxyphenyl)anthracene-9,10-dione (major) |
Sonogashira Coupling with Alkyne Derivatives
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond in this compound would direct the initial Sonogashira coupling to the C1 position. This selectivity would allow for the synthesis of 1-alkynyl-2-chloroanthracene-9,10-dione derivatives.
A hypothetical data table for the Sonogashira coupling is presented below.
| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Product(s) |
| 1 | This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 2-Chloro-1-(phenylethynyl)anthracene-9,10-dione (major) |
| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)2/PPh3 | CuI | i-Pr2NH | 2-Chloro-1-((trimethylsilyl)ethynyl)anthracene-9,10-dione (major) |
Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool for the functionalization of aryl halides. nih.gov In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for a highly chemoselective Heck coupling. The C-I bond is substantially weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. nih.gov This inherent reactivity difference is the cornerstone for the selective functionalization at the 1-position of the anthraquinone (B42736) core.
The general transformation for the Heck coupling of this compound is depicted below:
Figure 1: General scheme for the chemoselective Heck coupling reaction at the C-I bond of this compound.Typical conditions for such a selective reaction involve a palladium(0) source, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is critical for achieving high yield and selectivity.
Table 1: Representative Conditions for Chemoselective Heck Coupling of Dihaloarenes
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | >95 | nih.gov |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | >90 | organic-chemistry.org |
| 3 | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 110 | >92 | researchgate.net |
This table presents typical conditions that are expected to be effective for the selective Heck coupling of this compound based on literature for similar dihaloaromatic substrates.
The reaction proceeds with high selectivity for the formation of the trans isomer of the resulting alkene, a characteristic feature of the Heck reaction. organic-chemistry.org The electron-withdrawing nature of the anthraquinone core can influence the reaction rate, but the primary determinant of selectivity remains the differential reactivity of the two halogen substituents.
Mechanistic Elucidation of Catalytic Cycles in Halogenated Anthraquinones
The mechanism of the Heck reaction on dihalogenated substrates like this compound follows the generally accepted catalytic cycle involving palladium(0) and palladium(II) intermediates. libretexts.org However, the presence of two different halogens introduces complexities and necessitates a deeper understanding of the factors governing selectivity.
Role of Palladium Oxidation States and Active Species
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a coordinatively unsaturated palladium(0) species, which is the active catalyst. libretexts.org This step is widely considered to be the rate-determining step for aryl iodides. The palladium(0) complex, typically stabilized by phosphine ligands, inserts into the C-I bond to form a square planar palladium(II) intermediate. This oxidative addition occurs preferentially at the C-I bond due to its lower bond energy compared to the C-Cl bond.
The resulting arylpalladium(II) iodide complex then coordinates with the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new alkylpalladium(II) intermediate. The final steps involve a β-hydride elimination to release the product and form a hydridopalladium(II) complex, followed by reductive elimination of HX with the aid of a base to regenerate the palladium(0) catalyst. youtube.com Throughout this cycle, the palladium center shuttles between the 0 and +2 oxidation states.
Investigation of Ligand Effects and Solvent Polarity on Selectivity
The choice of ligand and solvent plays a crucial role in the efficiency and selectivity of the Heck reaction.
Ligand Effects: The electronic and steric properties of the phosphine ligands influence the reactivity of the palladium catalyst. nih.gov Electron-rich and bulky ligands can enhance the rate of oxidative addition. nih.gov In the context of dihaloarenes, the ligand can also influence the selectivity between the two halogen sites, although the inherent reactivity difference between C-I and C-Cl is the dominant factor. Bulky ligands can also affect the regioselectivity of the alkene insertion. nih.gov
Solvent Polarity: The polarity of the solvent can impact the stability of the charged intermediates in the catalytic cycle. researchgate.net For dihaloarenes, the solvent can influence the chemoselectivity of the reaction. researchgate.net In some cases, polar aprotic solvents like DMF, DMAc, or NMP are used to facilitate the reaction, as they can help to stabilize cationic palladium intermediates that may be formed, particularly when using aryl triflates or in the presence of halide scavengers. whiterose.ac.uk However, for substrates like this compound, the high intrinsic selectivity for the C-I bond often makes the reaction less sensitive to subtle changes in solvent polarity in terms of chemoselectivity.
Halide Exchange Reactions and Palladium Intermediates
While the primary reaction pathway involves the selective activation of the C-I bond, the potential for side reactions such as halide exchange exists. In the palladium catalytic cycle, the arylpalladium(II) halide intermediate can potentially undergo exchange with halide ions present in the reaction mixture. However, given the much lower reactivity of the C-Cl bond towards oxidative addition, the formation of a chloro-palladium species from the starting material is highly disfavored. The primary palladium intermediate is the iodo-palladium species, which then proceeds through the catalytic cycle. The potential for the product of the first Heck reaction to undergo a second Heck reaction at the chloro-substituted position is generally low under standard conditions, as this would require much harsher reaction conditions.
Other Selective Functionalization Reactions of this compound
Beyond C-C bond formation, the differential reactivity of the halogen substituents in this compound can be exploited for the introduction of other functional groups.
Thiocyanation and Related Transformations
Thiocyanation, the introduction of a thiocyanate (B1210189) (-SCN) group, is a valuable transformation in organic synthesis as the thiocyanate group can be further converted into a variety of other sulfur-containing functionalities. rsc.org For aryl halides, thiocyanation can be achieved through nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of strong electron-withdrawing groups. youtube.com A more common approach is the use of transition metal-catalyzed cross-coupling reactions.
For this compound, selective thiocyanation at the 1-position is anticipated. This can be achieved via a nucleophilic substitution of the iodide, which is a better leaving group than chloride. The reaction of haloanthraquinones with sulfur nucleophiles has been reported. lew.ro
Table 2: Potential Conditions for Selective Thiocyanation
| Entry | Reagent | Catalyst/Promoter | Solvent | Temp (°C) | Expected Product | Ref. |
| 1 | KSCN | CuI | DMF | 150 | 2-Chloro-1-thiocyanatoanthracene-9,10-dione | organic-chemistry.org |
| 2 | NH₄SCN | Pd(OAc)₂/dppf | Toluene | 110 | 2-Chloro-1-thiocyanatoanthracene-9,10-dione | organic-chemistry.org |
This table outlines plausible conditions for the selective thiocyanation of this compound based on general methods for aryl halides.
The resulting 2-chloro-1-thiocyanatoanthracene-9,10-dione is a versatile intermediate. The thiocyanate group can be hydrolyzed to a thiol, reduced to a thioether, or cyclized to form various sulfur-containing heterocycles fused to the anthraquinone core.
Reactivity with Other Heteroatom Nucleophiles
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the reactivity of this compound with heteroatom nucleophiles. While the general reactivity of halogenated anthraquinones with nucleophiles is a subject of study, specific investigations into the reactions of this particular di-halogenated derivative with nitrogen, oxygen, or sulfur-based nucleophiles have not been reported.
Consequently, there is no available data to populate tables on reaction conditions, yields, or product specifications for the reactions of this compound with such nucleophiles. Mechanistic studies detailing the pathways of these potential reactions are also absent from the current body of scientific knowledge.
Further research is required to elucidate the reactivity profile of this compound and to understand how the electronic and steric effects of the chloro and iodo substituents at the C1 and C2 positions influence its susceptibility to nucleophilic attack. Such studies would be valuable for the potential application of this compound in the synthesis of novel dyes, pigments, or functional materials.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 Iodoanthracene 9,10 Dione and Its Derivatives
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and crystal packing.
For a molecule like 2-Chloro-1-iodoanthracene-9,10-dione, X-ray diffraction analysis would be expected to reveal a nearly planar tricyclic anthracene-9,10-dione core. The steric hindrance introduced by the adjacent bulky iodine and smaller chlorine atoms at the 1 and 2 positions would likely cause some distortion from perfect planarity. This steric strain could influence the crystal packing, potentially leading to unique intermolecular interactions such as halogen bonding (C-I···O or C-Cl···O), which can play a significant role in the supramolecular architecture. The precise bond lengths of the C-Cl and C-I bonds, as well as the C=O bonds of the quinone moiety, would also be determined, providing insight into the electronic effects of the substituents on the aromatic system.
While specific crystallographic data for this compound is not available, the structural parameters would be anticipated to be comparable to other halogenated anthraquinones.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, iodo, and dione (B5365651) functionalities. The protons on the substituted ring would likely appear at different chemical shifts compared to those on the unsubstituted ring.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbons bearing the chloro and iodo substituents would exhibit characteristic chemical shifts, and the carbonyl carbons of the dione would be expected to resonate at a significantly downfield position.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-I | - | ~95-105 |
| C2-Cl | - | ~130-140 |
| C3 | ~7.8-8.0 | ~125-130 |
| C4 | ~8.1-8.3 | ~128-133 |
| C5 | ~8.2-8.4 | ~127-132 |
| C6 | ~7.7-7.9 | ~126-131 |
| C7 | ~7.7-7.9 | ~126-131 |
| C8 | ~8.2-8.4 | ~127-132 |
| C9=O | - | ~180-185 |
| C10=O | - | ~180-185 |
| C4a | - | ~132-137 |
| C5a | - | ~133-138 |
| C8a | - | ~133-138 |
| C9a | - | ~132-137 |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)
Electronic absorption and emission spectroscopy provide insights into the electronic transitions within a molecule. The UV/Vis spectrum of anthraquinone (B42736) derivatives typically displays several absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. nih.gov
For this compound, the introduction of halogen substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone. nih.gov This is due to the influence of the halogens on the energy levels of the molecular orbitals. The fluorescence properties of anthraquinones are often weak due to efficient intersystem crossing to the triplet state. The presence of the heavy iodine atom in this compound would likely enhance this intersystem crossing rate, further quenching the fluorescence.
Triplet-triplet absorption spectroscopy is a powerful technique to study the properties of molecules in their excited triplet state. Upon excitation, some molecules can transition from the singlet excited state to a longer-lived triplet state via intersystem crossing. This triplet state can then absorb another photon, leading to a characteristic triplet-triplet absorption spectrum.
For anthraquinone derivatives, the quantum yields of triplet formation can be significant. researchgate.netcapes.gov.br The triplet-triplet absorption spectra of these compounds often show broad absorption bands in the visible region. researchgate.net The lifetime of the triplet state can be influenced by the substituents and the solvent environment. researchgate.net In the case of this compound, the heavy iodine atom is expected to significantly promote intersystem crossing, leading to a high triplet quantum yield. The triplet state is crucial in many photochemical reactions, acting as an intermediate.
The excited state dynamics of anthraquinones are complex and can involve several photoinduced processes, including intersystem crossing, internal conversion, and photochemical reactions. nih.gov Halogenated anthraquinones can participate in photoinduced electron transfer and energy transfer processes. researchgate.net The presence of halogen atoms can influence the rates of these processes and open up new reaction pathways.
In this compound, the C-I bond is weaker than the C-Cl and C-H bonds, making it potentially susceptible to photocleavage upon excitation. This could lead to the formation of radical species and subsequent reactions. The excited state dynamics will be governed by the competition between these various decay pathways, and the presence of both chloro and iodo substituents will likely result in unique photophysical and photochemical behavior compared to monosubstituted or unsubstituted anthraquinones.
Computational and Theoretical Chemical Studies on 2 Chloro 1 Iodoanthracene 9,10 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to determine key electronic properties.
The presence of electron-withdrawing halogen substituents (chloro and iodo) and the conjugated dione (B5365651) system significantly influences the electronic landscape of the anthracene (B1667546) core. Quantum chemical calculations can precisely quantify these effects. For instance, the electronegativity of the chlorine and iodine atoms would be expected to draw electron density away from the aromatic rings, affecting the molecule's electrostatic potential and its interactions with other molecules.
Table 1: Hypothetical Calculated Electronic Properties of 2-Chloro-1-iodoanthracene-9,10-dione
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -3.2 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -1500 a.u. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.
Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study the reactivity of organic molecules due to its balance of accuracy and computational cost. DFT calculations can be used to predict various reactivity descriptors and to map out the potential energy surfaces of chemical reactions.
For this compound, DFT studies could identify the most likely sites for nucleophilic and electrophilic attack by analyzing the distribution of the Fukui functions or the electrostatic potential. The presence of the chloro and iodo substituents at positions 2 and 1, respectively, would create a unique electronic environment, and DFT could predict how this influences the regioselectivity of reactions.
Furthermore, DFT is instrumental in investigating reaction mechanisms. For example, in the context of the synthesis or further functionalization of this compound, DFT could be used to calculate the activation energies and transition state geometries for proposed reaction pathways. This information is invaluable for optimizing reaction conditions and predicting potential side products. Studies on other substituted anthraquinones have demonstrated the utility of DFT in understanding their redox properties, which are crucial for applications in materials science and medicinal chemistry.
Molecular Modeling of Intermolecular Interactions and Crystal Packing
Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules. For this compound in the solid state, molecular modeling can predict how individual molecules pack together to form a crystal lattice.
The intermolecular interactions governing the crystal packing of halogenated aromatic compounds are of particular interest. In addition to standard van der Waals forces and potential π-π stacking interactions between the anthracene cores, the presence of chlorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. Molecular modeling can help to identify and quantify the strength of these interactions, which play a crucial role in determining the crystal structure and, consequently, the material's physical properties.
Predicting the crystal structure from first principles is a challenging task, but computational methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies.
Table 2: Hypothetical Intermolecular Interaction Energies for a Dimer of this compound
| Interaction Type | Calculated Energy (kcal/mol) |
| π-π Stacking | -8.5 |
| Halogen Bonding (I···O) | -3.2 |
| Halogen Bonding (Cl···O) | -1.8 |
| Van der Waals | -5.7 |
Note: The data in this table is hypothetical and illustrates the insights gained from molecular modeling.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the local electronic environment of each nucleus. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. For this compound, these calculations would be invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule, especially for the aromatic protons and carbons, which would have complex splitting patterns and substituent-induced shifts.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic vibrational modes. For this compound, this would include the stretching frequencies of the carbonyl (C=O) groups, the C-Cl and C-I bonds, and the various vibrations of the aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT could predict how the chloro and iodo substituents affect the π-π* and n-π* transitions of the anthraquinone (B42736) chromophore.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| 13C NMR | Carbonyl C: ~180 ppm; C-I: ~95 ppm; C-Cl: ~130 ppm |
| IR | C=O stretch: ~1670 cm-1; C-Cl stretch: ~750 cm-1; C-I stretch: ~550 cm-1 |
| UV-Vis (λmax) | ~260 nm, ~330 nm |
Note: The data in this table is hypothetical and represents the type of spectroscopic predictions that can be made computationally.
Derivatization Strategies and Synthetic Utility of 2 Chloro 1 Iodoanthracene 9,10 Dione
Strategic Functional Group Interconversions Involving Halogen Moieties
The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling reactions, enabling selective transformations at the C1 position. This difference in reactivity is the cornerstone of strategic functional group interconversions for this molecule.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the selective functionalization of 2-Chloro-1-iodoanthracene-9,10-dione. For instance, a Sonogashira coupling could be employed to introduce an alkyne group at the C1 position by reacting the iodo-substituted compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The milder reaction conditions required for the iodinated position would likely leave the chloro substituent intact for subsequent modifications.
Similarly, the Buchwald-Hartwig amination offers a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org By carefully selecting the catalyst and reaction conditions, it would be feasible to selectively couple a primary or secondary amine at the C1 position, leaving the C2-chloro group available for further derivatization. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines. rug.nl
Another important transformation is the Suzuki-Miyaura cross-coupling reaction, which would allow for the introduction of aryl or vinyl groups at the C1 position by reacting this compound with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.orgresearchgate.net The greater reactivity of the C-I bond compared to the C-Cl bond would again favor selective substitution at the C1 position.
Following the initial functionalization at the C1 position, the less reactive chloro group at the C2 position can be targeted for a second transformation under more forcing reaction conditions. This could involve another cross-coupling reaction or a nucleophilic aromatic substitution (SNA r). nih.govlibretexts.orglibretexts.org For a successful SNA r reaction, the presence of the electron-withdrawing quinone system is beneficial as it activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org
Table 1: Potential Selective Functional Group Interconversions of this compound
| Reaction Type | Reagents and Conditions | Expected Product (Selective at C1) |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 2-Chloro-1-(alkynyl)anthracene-9,10-dione |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 2-Chloro-1-(amino)anthracene-9,10-dione |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | 2-Chloro-1-(aryl/vinyl)anthracene-9,10-dione |
This table presents hypothetical transformations based on established reactivity patterns of aryl halides.
Synthesis of Diversely Substituted Anthracene-9,10-dione Architectures
The sequential and selective functionalization of this compound opens up synthetic routes to a vast array of disubstituted anthracene-9,10-dione architectures with tailored electronic and steric properties. The ability to introduce different functional groups at the C1 and C2 positions is of significant interest for the development of novel materials and biologically active compounds.
For example, a Sonogashira coupling at the C1 position followed by a Suzuki coupling at the C2 position could lead to the synthesis of anthracene-9,10-diones with both alkyne and aryl substituents. Such compounds could have interesting photophysical properties and potential applications in organic electronics.
Furthermore, the introduction of amino groups via Buchwald-Hartwig amination can lead to the synthesis of derivatives with potential biological activity, as many amino-substituted anthraquinones are known to possess anticancer properties. The ability to introduce different amino groups at the C1 and C2 positions allows for the fine-tuning of their pharmacological profiles.
The synthesis of heterocyclic compounds fused to the anthracene-9,10-dione core is another important application. researchgate.netamazonaws.com For example, a reaction sequence involving the introduction of an amino group at C1 and a suitable functional group at C2 could be designed to facilitate an intramolecular cyclization, leading to the formation of novel polycyclic aromatic systems.
Role as Key Intermediate in Multi-Step Organic Synthesis
Due to its capacity for selective, stepwise functionalization, this compound serves as a valuable intermediate in multi-step organic synthesis. beilstein-journals.org Its utility lies in the ability to act as a scaffold upon which complex molecular architectures can be constructed in a controlled manner.
In the total synthesis of natural products or complex target molecules containing a substituted anthracene-9,10-dione core, this compound could be a crucial starting material. The synthetic strategy would involve the initial selective derivatization of the iodo group, followed by further transformations at the chloro position and potentially modifications of the quinone moiety itself.
The application of this intermediate is not limited to the synthesis of discrete molecules. It can also be used as a monomeric unit for the preparation of novel polymers. For instance, polymerization reactions involving the sequential functionalization of both halogen atoms could lead to the formation of conjugated polymers with interesting optoelectronic properties.
Potential Applications in Advanced Materials Science and Organic Synthesis
Utilization in the Synthesis of Optoelectronic Materials
The rigid and planar structure of the anthracene-9,10-dione scaffold, combined with its inherent electronic properties, makes it an attractive core for the design of new optoelectronic materials. The presence of halogen substituents in 2-Chloro-1-iodoanthracene-9,10-dione offers synthetic handles to introduce various functional groups that can tune the material's light-emitting and charge-transporting characteristics.
Anthracene (B1667546) derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields. While specific research on this compound as a direct chromophore is not extensively documented, its potential lies in its role as an intermediate. The halogen atoms can be substituted through cross-coupling reactions to introduce aryl, vinyl, or other chromophoric units, thereby extending the π-conjugated system and modifying the emission color and efficiency. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to fine-tune the energy levels of the resulting molecule, a critical aspect in the design of efficient OLED emitters.
Singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons, has the potential to significantly enhance the efficiency of solar cells. Anthracene and its derivatives are among the most studied molecules for this phenomenon. The inter-chromophore electronic coupling, which is crucial for efficient singlet fission, is highly dependent on the molecular packing in the solid state. The chloro and iodo substituents on the anthracene core can influence this packing through halogen bonding and other non-covalent interactions. Although direct studies on this compound for singlet fission are not prominent, its derivatives, created by replacing the halogens with other functional groups, could be designed to promote the specific molecular arrangements required for efficient singlet fission.
Role in Polymer Chemistry as Monomeric Units for Macromolecular Systems
The bifunctional nature of this compound, arising from its two reactive halogen sites, makes it a potential monomer for the synthesis of novel polymers. Through polycondensation or cross-coupling polymerization reactions, this compound can be incorporated into the backbone of macromolecular systems. The resulting polymers would feature the rigid and electroactive anthracene-9,10-dione unit, which could impart desirable thermal, electronic, and photophysical properties to the material. For example, such polymers could find applications as organic semiconductors or in gas separation membranes.
| Potential Polymerization Reaction | Resulting Polymer Feature | Potential Application |
| Suzuki Polycondensation | Conjugated polymer with anthracene-9,10-dione units | Organic field-effect transistors (OFETs) |
| Sonogashira Polycondensation | Polymer with alternating anthracene-9,10-dione and alkyne units | Fluorescent sensors |
| Buchwald-Hartwig Polycondensation | Polymer with nitrogen-linked anthracene-9,10-dione units | Hole-transporting materials in OLEDs |
General Applications in Analytical Chemistry as Reagents
While not a commonly cited analytical reagent itself, this compound can serve as a precursor for the synthesis of more complex molecules used in analytical chemistry. For instance, the halogen atoms can be replaced with specific recognition motifs, such as crown ethers or calixarenes, to create chemosensors for the detection of specific ions or molecules. The inherent fluorescence of the anthracene core can be utilized as a signaling mechanism, where binding of the analyte would lead to a change in the fluorescence intensity or wavelength.
Future Research Directions in 2 Chloro 1 Iodoanthracene 9,10 Dione Chemistry
Exploration of Novel and Greener Synthetic Pathways
The synthesis of halogenated anthraquinones, while established, often relies on methods that are not environmentally friendly. Future research should prioritize the development of novel and greener synthetic pathways to 2-Chloro-1-iodoanthracene-9,10-dione. This includes the exploration of alternative catalysts, solvents, and energy sources to improve the sustainability of the synthetic process.
One promising avenue is the use of eco-friendly catalysts. For instance, the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst for the one-pot synthesis of anthraquinone (B42736) derivatives in aqueous media has been reported. tandfonline.comtandfonline.com This approach, which can proceed at ambient temperature, offers a significant improvement over traditional methods that often require harsh conditions and hazardous reagents. tandfonline.comtandfonline.com Future work could adapt such methodologies for the specific synthesis of this compound.
Microwave-assisted synthesis is another area ripe for exploration. rasayanjournal.co.intsijournals.com This technique has been shown to accelerate reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing the environmental impact of the synthesis. rasayanjournal.co.intsijournals.com The application of microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable production methods.
Furthermore, enzymatic and microbial synthesis routes present a compelling green alternative. nih.govmdpi.comnih.gov The high selectivity of enzymes could enable the precise halogenation of the anthraquinone scaffold under mild conditions, potentially reducing the formation of unwanted byproducts. nih.gov Research into halogenating enzymes and their application in the synthesis of complex molecules like this compound could open up new avenues for sustainable chemical production. nih.govnih.gov
Table 1: Comparison of Potential Greener Synthetic Approaches
| Method | Potential Advantages | Key Research Challenges |
|---|---|---|
| Aqueous Media Synthesis with Alum Catalyst | Inexpensive, non-toxic catalyst; mild reaction conditions; use of water as a solvent. tandfonline.comtandfonline.com | Adapting the method for specific di-halogenation; optimizing reaction yields and purity. |
| Microwave-Assisted Synthesis | Reduced reaction times; improved yields; potential for solvent-free conditions. rasayanjournal.co.intsijournals.com | Controlling regioselectivity of halogenation; scaling up the process for industrial applications. |
| Enzymatic/Microbial Synthesis | High regio- and stereo-selectivity; environmentally benign conditions; potential for novel derivatives. nih.govmdpi.comnih.gov | Identifying and engineering suitable enzymes; optimizing fermentation/biotransformation conditions. |
Investigation of Undiscovered Reactivity Profiles and Selectivity Control
The presence of two different halogen atoms on the anthraquinone core of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The differential reactivity of the C-Cl and C-I bonds offers opportunities for selective functionalization, leading to a diverse range of novel derivatives with unique properties.
Future research should focus on systematically investigating the reactivity of this compound under various reaction conditions. This includes exploring its behavior in nucleophilic substitution reactions, where the iodo group is expected to be more labile than the chloro group, allowing for selective replacement. mdpi.com The ability to control this selectivity would be a key focus, potentially through the choice of nucleophile, solvent, and catalyst.
The regioselectivity of further electrophilic substitution reactions on the anthraquinone nucleus is another area of interest. The existing chloro and iodo substituents will direct incoming electrophiles to specific positions, and understanding these directing effects is crucial for the rational design of more complex derivatives.
Furthermore, the potential for the C-I bond to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) opens up a vast synthetic space for creating extended π-systems and novel molecular architectures. The selective activation of the C-I bond over the C-Cl bond in these reactions would be a significant synthetic achievement.
Finally, the enzymatic modification of the this compound scaffold could lead to novel bioactive compounds. researchgate.net The regioselectivity of enzymatic transformations, such as ring cleavage, could be harnessed to produce unique xanthone (B1684191) derivatives or other complex natural product-like molecules. researchgate.netnih.gov
Advanced Computational Design of Anthraquinone Systems with Tunable Properties
Computational chemistry offers powerful tools for the rational design of novel anthraquinone-based materials with tailored electronic and optical properties. nih.govrsc.orgpolyu.edu.hk Future research in this area will be instrumental in guiding the synthesis of this compound derivatives with specific functionalities.
Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the geometric and electronic structures of novel derivatives. acs.orgrsc.orgmdpi.com These calculations can provide insights into how different substituents at the chloro and iodo positions will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn determine its optical and electronic properties. rsc.org This predictive capability can help to identify promising candidates for applications in areas such as organic electronics and photovoltaics. rsc.orgacs.org
Molecular dynamics (MD) simulations can be used to study the intermolecular interactions and self-assembly behavior of these molecules in the solid state or in solution. mdpi.com This is particularly relevant for the design of materials with specific liquid crystalline or charge-transport properties. acs.orgmdpi.com By understanding how modifications to the this compound structure influence its packing and morphology, researchers can design molecules with enhanced performance in devices.
The combination of computational screening and experimental validation will be a powerful strategy for accelerating the discovery of new functional materials. rsc.org Virtual libraries of this compound derivatives can be computationally screened for desired properties, and the most promising candidates can then be synthesized and characterized. This approach can save significant time and resources compared to traditional trial-and-error methods.
Table 2: Computational Methods and Their Applications
| Computational Method | Application in Anthraquinone Research | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. acs.orgrsc.orgmdpi.com | HOMO/LUMO energies, absorption spectra, redox potentials. rsc.org |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. mdpi.com | Molecular alignment, packing in solid state, liquid crystal phase behavior. acs.orgmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. x-mol.net | Prediction of bioactivity, toxicity, or material performance. |
Development of High-Throughput Synthesis and Characterization Methodologies
To fully explore the potential of the this compound scaffold, the development of high-throughput synthesis and characterization methodologies is essential. These approaches will enable the rapid generation and screening of large libraries of derivatives, accelerating the discovery of new materials with desired properties.
High-throughput synthesis techniques, such as parallel synthesis and automated reaction platforms, can be adapted for the derivatization of the this compound core. This would allow for the systematic variation of substituents at different positions on the anthraquinone ring, creating a diverse set of compounds for screening.
In conjunction with high-throughput synthesis, rapid and efficient characterization techniques are needed to evaluate the properties of the newly synthesized compounds. This could include automated spectroscopic methods (e.g., UV-Vis, fluorescence), electrochemical measurements, and thermal analysis. The integration of these techniques with the synthesis platform would create a closed-loop system for accelerated materials discovery.
The data generated from high-throughput screening can be used to train machine learning models to predict the properties of yet-to-be-synthesized compounds. This data-driven approach can further guide the design of new derivatives with improved performance, creating a virtuous cycle of design, synthesis, and characterization.
Q & A
Q. What are the primary synthetic strategies for preparing 2-chloro-1-iodoanthracene-9,10-dione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and substitution steps. For example:
Nitration/Halogenation: Anthracene-9,10-dione derivatives often undergo nitration followed by reduction and halogenation. Chlorine and iodine substituents can be introduced via electrophilic substitution using agents like Cl₂ (for chloro) and I₂ with oxidizing agents (e.g., HNO₃) .
Optimization: Reaction temperature (60–80°C) and solvent polarity (e.g., DMF for iodine incorporation) significantly affect regioselectivity. Lower temperatures favor chloro substitution, while iodination requires higher electrophilicity .
Key Consideration: Monitor intermediates via TLC or HPLC to avoid over-halogenation.
Q. How does this compound interact with biological macromolecules like DNA?
Methodological Answer: The compound’s planar anthraquinone core enables DNA intercalation , disrupting replication. Methodological approaches include:
- Thermal Denaturation Studies: Measure ∆Tm (melting temperature) shifts in DNA-complex solutions to assess binding strength .
- Fluorescence Quenching: Track changes in ethidium bromide fluorescence when displaced by the compound .
- Molecular Docking: Use software (e.g., AutoDock) to model interactions, prioritizing grooves where chloro and iodo groups enhance van der Waals contacts .
Data Insight: Chloro substituents increase lipophilicity, improving membrane permeability, while iodine enhances heavy-atom effects for crystallography .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal: Collect halogenated waste in sealed containers for incineration to prevent environmental release .
- Emergency Response: For spills, use absorbent materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloro vs. iodo positions) influence DNA-binding kinetics and mode?
Methodological Answer:
- Stopped-Flow Kinetics: Measure association/dissociation rates with calf thymus DNA. For 2,6-disubstituted analogs, threading intercalation (side chains in both DNA grooves) slows dissociation by 10× compared to classical intercalation .
- Salt-Dependence Studies: Higher NaCl concentrations reduce binding affinity for cationic derivatives, indicating electrostatic contributions .
Q. Table 1: Substitution Effects on DNA Binding
| Substituent Position | Binding Mode | Association Rate (k₁, M⁻¹s⁻¹) | Dissociation Rate (k₋₁, s⁻¹) |
|---|---|---|---|
| 1,4 (Chloro/Iodo) | Classical | 1.2 × 10⁵ | 5.0 × 10⁻³ |
| 2,6 (Chloro/Iodo) | Threading | 3.5 × 10⁴ | 5.0 × 10⁻⁴ |
Implication: 2,6-substituted derivatives show prolonged DNA interaction, enhancing cytotoxic potential .
Q. How can computational methods resolve contradictions in experimental data on photophysical properties?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* to predict UV-Vis spectra. Compare with experimental λmax values to validate electronic transitions .
- X-Ray Crystallography: Resolve discrepancies in substituent orientation (e.g., iodine’s heavy-atom effect improves diffraction resolution) .
Case Study: Discrepancies in fluorescence quantum yield (Φ) may arise from solvent polarity. Use TD-DFT to model solvent effects and refine experimental conditions .
Q. What methodologies identify degradation pathways of this compound in environmental matrices?
Methodological Answer:
- LC-MS/MS: Monitor degradation products in simulated sunlight/water systems. Iodo groups often hydrolyze to hydroxy derivatives, while chloro groups persist .
- EPR Spectroscopy: Detect radical intermediates (e.g., semiquinones) during photodegradation .
Advanced Tip: Combine with toxicity assays (e.g., Microtox®) to assess ecotoxicological impacts of degradation byproducts .
Q. How can researchers design derivatives with enhanced fluorescence for bioimaging?
Methodological Answer:
Amino Group Incorporation: Introduce amino substituents via nucleophilic substitution (e.g., using NH₃/EtOH) to redshift emission wavelengths .
Heavy-Atom Effect: Iodo substituents enhance intersystem crossing, improving phosphorescence for time-resolved imaging .
Validation: Compare fluorescence lifetimes (τ) of derivatives using time-correlated single-photon counting (TCSPC) .
Q. What strategies manage reactive intermediates during large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
